3-(1H-benzimidazol-1-yl)propanenitrile
Overview
Description
3-(1H-Benzimidazol-1-yl)propanenitrile is a molecule that has attracted significant attention from researchers in recent years. It has a molecular formula of C10H9N3 and an average mass of 171.199 Da .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
The molecular structure of 3-(1H-Benzimidazol-1-yl)propanenitrile is represented by the formula C10H9N3 . The monoisotopic mass is 171.079651 Da .Scientific Research Applications
Chemical Reactions and Coordination Compounds : A study by Falcón-León et al. (2014) explored the effects of ZnII coordination on aza-addition reactions involving 2-(aminomethyl)benzimidazole and acrylonitrile. They found that in the presence of ZnII ions, acrylonitrile selectively reacts with amine groups in certain complexes, leading to the formation of mono- and di-addition compounds. This research highlights the compound's role in synthesizing coordination compounds and exploring chemical reactions (Falcón-León et al., 2014).
Crystal Engineering : Matthews et al. (2003) reported on the crystal structures of salts derived from diprotonated benzimidazoles, demonstrating how the protonated benzimidazole group can serve as a synthon for crystal engineering. This research underscores the potential of benzimidazole compounds in designing and structuring crystal lattices (Matthews et al., 2003).
Synthesis of Azoles : Horváth (1994) developed a method for the efficient preparation of 1-substituted 1H-azoles, which involves a selective Hofmann-type elimination. This synthesis method is important for the production of azoles, a class of organic compounds with various applications (Horváth, 1994).
Thermophysical Properties of Ionic Liquids : Muhammad et al. (2012) synthesized and characterized new dual-functionalized imidazolium-based ionic liquids. They measured properties such as viscosity, density, and thermal behavior, contributing to the understanding of ionic liquids in industrial and research applications (Muhammad et al., 2012).
Synthesis of Schiff Base Copper(II) Complexes : Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes and explored their DNA binding and cytotoxic properties. This research is significant in the context of medicinal chemistry and drug development (Paul et al., 2015).
Curtis Reactions with Zn Complexes : A study by Patricio-Rangel et al. (2019) investigated Curtis reactions with Zn complexes derived from 2-(Aminomethyl)Benzimidazole, providing insights into the chemical behavior of these compounds in specific reactions (Patricio-Rangel et al., 2019).
properties
IUPAC Name |
3-(benzimidazol-1-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNGGCURDWJVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388193 | |
Record name | 3-(1H-benzimidazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-1-yl)propanenitrile | |
CAS RN |
4414-84-0 | |
Record name | 3-(1H-benzimidazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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